molecular formula C8H15NO B13190370 5-Ethoxyspiro[2.3]hexan-1-amine

5-Ethoxyspiro[2.3]hexan-1-amine

Cat. No.: B13190370
M. Wt: 141.21 g/mol
InChI Key: CBHDSACRSOYDOU-UHFFFAOYSA-N
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Description

5-Ethoxyspiro[23]hexan-1-amine is a chemical compound with the molecular formula C₈H₁₅NO It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring, with an ethoxy group attached to the five-position of the six-membered ring and an amine group at the one-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyspiro[2.3]hexan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the ethoxy and amine groups. One common method involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by the introduction of the ethoxy group through an etherification reaction. The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyspiro[2.3]hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkoxy-substituted spiro compounds.

Scientific Research Applications

5-Ethoxyspiro[2.3]hexan-1-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[2.3]hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyspiro[2.3]hexan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    5-Propoxyspiro[2.3]hexan-1-amine: Similar structure with a propoxy group instead of an ethoxy group.

    5-Ethoxyspiro[2.3]hexan-1-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

5-Ethoxyspiro[2.3]hexan-1-amine is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-ethoxyspiro[2.3]hexan-2-amine

InChI

InChI=1S/C8H15NO/c1-2-10-6-3-8(4-6)5-7(8)9/h6-7H,2-5,9H2,1H3

InChI Key

CBHDSACRSOYDOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C1)CC2N

Origin of Product

United States

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